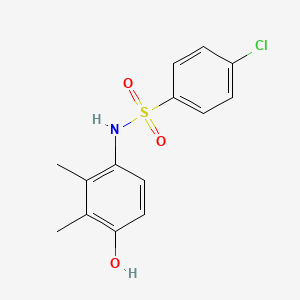

4-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of structurally similar compounds to "4-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide" often involves the interaction of dimethylphenyl-benzenesulfonamide derivatives with chlorosulfonic acid, leading to various isomeric forms. These processes are characterized by their stepwise reactions that allow for the steric hindrance within the molecule to be carefully managed, ensuring the formation of the desired compound (Rublova et al., 2017).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using X-ray crystallography, revealing detailed geometric parameters such as bond lengths and angles. These structures are often stabilized by extensive intra- and intermolecular hydrogen bonding, which plays a crucial role in determining the compound's reactivity and properties (Siddiqui et al., 2008).

Chemical Reactions and Properties

Derivatives of "this compound" have been synthesized to explore their biological activities, including antibacterial and enzyme inhibition potentials. These studies often involve reactions with different electrophiles to yield various substituted derivatives, which are then screened for their pharmacological activities (Aziz‐ur‐Rehman et al., 2014).

Physical Properties Analysis

The physical properties of "this compound" and its derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular geometry and hydrogen bonding. X-ray crystallography has provided insights into the crystalline states and intermolecular interactions, which are critical for understanding the compound's behavior in different environments (Kobkeatthawin et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are significantly impacted by the compound's structural features, such as the presence of electron-withdrawing or donating groups and the overall steric hindrance. Studies on derivatives have shown a range of activities, from cyclooxygenase inhibition to antitumor activities, underscoring the importance of the molecular structure in determining the compound's chemical behavior (Al-Hourani et al., 2016).

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

A study focused on the synthesis of novel benzenesulfonamide derivatives, including chlorinated compounds, which exhibited significant in vitro antitumor activity against HepG2 and MCF-7 cell lines. The research also explored the potential interactions of these compounds against KSHV thymidylate synthase complex, highlighting the synthetic route and biological potential of benzenesulfonamide derivatives (Fahim & Shalaby, 2019).

Antibacterial and Enzyme Inhibition

Another study synthesized N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide, assessing their biological potential against Gram-negative & Gram-positive bacteria and enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes. The findings suggest moderate to good activities, indicating the chemical versatility and potential application of these derivatives in developing antibacterial and enzyme inhibition agents (Aziz‐ur‐Rehman et al., 2014).

Carbonic Anhydrase Inhibition

Research into the synthesis of 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide compounds revealed their cytotoxic and carbonic anhydrase (CA) inhibitory effects. These compounds were notably effective in inhibiting human carbonic anhydrase isoenzymes IX and XII, suggesting their potential as novel anticancer agents (Gul et al., 2016).

Corrosion Inhibition

A study on 4-((5,5-dimethyl-3-oxocyclohexenyl)amino)benzenesulfonamide (DOBF) demonstrated its effectiveness as a corrosion inhibitor for mild steel in a strong acid environment. The research highlighted the potential of benzenesulfonamide derivatives in protecting metal surfaces against corrosion, which is crucial for industrial applications (Al-amiery et al., 2020).

Environmental Applications

Investigations into the degradation of 4-chloro-3,5-dimethylphenol by UV and UV/persulfate processes in water explored the kinetics, mechanism, and toxicity evolution of these processes. This research provides insight into the environmental impact and degradation pathways of chlorinated compounds, contributing to the understanding of water treatment technologies (Li et al., 2020).

Propriétés

IUPAC Name |

4-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3S/c1-9-10(2)14(17)8-7-13(9)16-20(18,19)12-5-3-11(15)4-6-12/h3-8,16-17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYBFFBATJZYNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)O)NS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylsulfonyl)thiophene-2-carboxamide](/img/structure/B5510145.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylacetamide](/img/structure/B5510147.png)

![N-[5-bromo-2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5510150.png)

![5,6-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5510167.png)

![4-[4-(methylthio)benzylidene]-3-phenylisoxazol-5(4H)-one](/img/structure/B5510171.png)

![6-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5510180.png)

![4-{[(3-acetylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5510201.png)